molecular formula C7H7N3O5 B7794583 3-Ethoxy-2,6-dinitropyridine CAS No. 887571-13-3

3-Ethoxy-2,6-dinitropyridine

Cat. No.: B7794583
CAS No.: 887571-13-3
M. Wt: 213.15 g/mol
InChI Key: SQUOGXVYROGXAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-2,6-dinitropyridine is an organic compound with the molecular formula C₇H₇N₃O₅ It belongs to the class of nitropyridines, which are characterized by the presence of nitro groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-2,6-dinitropyridine typically involves the nitration of ethoxy-substituted pyridine derivatives. One common method is the reaction of 2-ethoxypyridine with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions often include controlled temperature and the use of solvents like sulfuric acid to facilitate the nitration process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. Safety measures are crucial due to the handling of strong acids and the exothermic nature of the nitration reaction .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-2,6-dinitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Ethoxy-2,6-dinitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethoxy-2,6-dinitropyridine involves its interaction with nucleophiles due to the electron-withdrawing nature of the nitro groups. This makes the pyridine ring more susceptible to nucleophilic attack, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

  • 2-Ethoxy-3,5-dinitropyridine
  • 2,6-Diamino-3,5-dinitropyridine
  • 3,5-Dinitro-2,6-bispicrylamino pyridine (PYX)

Comparison: 3-Ethoxy-2,6-dinitropyridine is unique due to the presence of the ethoxy group at the 3-position, which influences its reactivity and chemical properties. Compared to 2-ethoxy-3,5-dinitropyridine, it has different substitution patterns, leading to variations in its chemical behavior.

Properties

IUPAC Name

3-ethoxy-2,6-dinitropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O5/c1-2-15-5-3-4-6(9(11)12)8-7(5)10(13)14/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUOGXVYROGXAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001309249
Record name 3-Ethoxy-2,6-dinitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001309249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887571-13-3
Record name 3-Ethoxy-2,6-dinitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887571-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxy-2,6-dinitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001309249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.